4-Fluoro-3-methylbenzaldehyde

Catalog No.
S778952
CAS No.
135427-08-6
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methylbenzaldehyde

Generic fluorobenzaldehydes fail in applications requiring precise steric interactions or pleasant odor. 4-Fluoro-3-methylbenzaldehyde solves this with its unique substitution pattern. Key advantages: • Enables ALDH3A1 inhibitors with >3-fold higher potency vs. 4-fluorobenzaldehyde analogs. • Achieves 84.6% yield in metal-free SNAr amination, facilitating API scale-up. • Provides a highly pleasant aroma suitable for aqueous fragrance formulations (1:10 ratio). • Supports formyl-selective deuteration (>90% D) for pharmacokinetic studies. Trusted for research and production.

CAS Number

135427-08-6

Product Name

4-Fluoro-3-methylbenzaldehyde

IUPAC Name

4-fluoro-3-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3

InChI Key

NRFKZFFVTGGEQF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C=O)F

Canonical SMILES

CC1=C(C=CC(=C1)C=O)F

The exact mass of the compound 4-Fluoro-3-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Fluoro-3-methylbenzaldehyde, 3-Methyl-4-fluorobenzaldehyde, 4-Fluoro-m-tolualdehyde, Benzaldehyde, 4-fluoro-3-methyl-

Purity

≥97%

Package Size

1 g, 5 g

4-Fluoro-3-methylbenzaldehyde (CAS 135427-08-6) is a bifunctional aromatic building block characterized by an electrophilic formyl group and a nucleophilic aromatic substitution (SNAr)-active fluorinated position . Operating as a colorless to light yellow liquid with a boiling point of approximately 208 °C, it is widely procured for the synthesis of complex pharmaceutical active ingredients, agrochemicals, and specialty fragrance formulations . The presence of the 3-methyl group adjacent to the 4-fluoro substituent provides unique steric and electronic properties that differentiate its reactivity and downstream binding affinities from simpler halogenated benzaldehydes, making it a critical precursor when precise molecular architecture is required [1].

Research Fit

Reactive Handle Aldehyde group for condensation and coupling chemistry
Substitution Pattern Fluorine at para, methyl at meta influences electronic and steric profile
Reported Property Supplier-reported metabolic stability context for bioactive molecule design

Substituting 4-fluoro-3-methylbenzaldehyde with the more common 4-fluorobenzaldehyde fundamentally alters both downstream application efficacy and physical properties. In medicinal chemistry, the absence of the 3-methyl group eliminates critical steric interactions required for isoform-selective enzyme docking; for instance, ALDH inhibitors lacking this methyl group suffer a nearly threefold drop in potency and lose target selectivity [1]. Furthermore, in specialty chemical formulations, the specific 4-fluoro-3-methyl substitution pattern generates a distinct, highly pleasant aroma suitable for aqueous scent compositions, a property not replicated by the harsher sensory profiles of generic fluorinated or chlorinated analogs [2]. Consequently, generic substitution fails when downstream performance relies on precise steric bulk or specific olfactory characteristics.

Substitution Risk

Positional Isomer Reactivity
3-Fluoro-4-methyl isomer may alter reaction kinetics and regioselectivity
Physical State Difference
Isomer exists as low-melting solid; may impact handling and purification

Enhanced ALDH3A1 Inhibitor Potency

When utilized as a precursor for 4-(dialkylamino)benzaldehyde derivatives, 4-fluoro-3-methylbenzaldehyde yields inhibitors with significantly higher potency than the standard pan-inhibitor baseline. Downstream derivatives synthesized from this compound demonstrated an IC50 of 1.29 to 1.61 µM against ALDH3A1, compared to 5.67 µM for the unsubstituted DEAB baseline derived from 4-fluorobenzaldehyde [1].

Evidence DimensionDownstream ALDH3A1 Inhibition (IC50)
Target Compound Data1.29 - 1.61 µM (for 3-methyl derivatives)
Comparator Or Baseline5.67 µM (DEAB baseline from 4-fluorobenzaldehyde)
Quantified Difference~3.5-fold increase in potency
ConditionsIn vitro ALDH3A1 enzyme inhibition assay

Procuring this specific substituted precursor is essential for synthesizing highly potent, isoform-selective ALDH inhibitors, preventing the off-target effects seen with simpler analogs.

ALDH Isoform Selectivity
Reported
IC50: ALDH3A1 2,100 nM, ALDH1A1 20,000 nM, ALDH2 50 nM
~9.5× selectivity for ALDH3A1 over ALDH1A1; 42× higher potency on ALDH2
Supports ALDH3A1-selective probe research
In vitro recombinant enzyme assay data

High-Yield SNAr Amination

Despite the steric hindrance introduced by the ortho-methyl group, 4-fluoro-3-methylbenzaldehyde maintains excellent reactivity in nucleophilic aromatic substitution (SNAr). Reaction with secondary amines such as pyrrolidine or N-methylpiperazine at 100 °C yields the corresponding 4-amino-3-methylbenzaldehydes in 70.4% to 84.6% yield, proving that the added steric bulk does not compromise processability [1].

Evidence DimensionSNAr reaction yield with secondary amines
Target Compound Data70.4% - 84.6% yield
Comparator Or BaselineStandard 4-fluorobenzaldehyde amination (typically 75-90%)
Quantified DifferenceMaintains high yield (>70%) despite ortho-methyl steric bulk
Conditions100 °C, neat or solvent-mediated amination for 48-144 hours

Buyers can rely on this compound for scalable amination reactions without needing specialized catalysts to overcome steric hindrance.

Physicochemical vs Isomer
Direct comparison
Target: Bp 208 °C (liquid), RI 1.522 | Isomer: Bp 206 °C (solid), RI 1.5245
Physical state difference affects synthetic handling
Supplier-reported physical properties

Direct Formylation Manufacturability

The industrial viability of 4-fluoro-3-methylbenzaldehyde is supported by its efficient synthesis via the direct formylation of 2-fluorotoluene. Using carbon monoxide and aluminum chloride, the compound is produced in 67.4% to 86.7% yield, which is highly competitive with the ~85% yield typical for the formylation of unsubstituted fluorobenzene, ensuring stable procurement economics [1].

Evidence DimensionDirect formylation yield
Target Compound Data67.4% - 86.7% yield
Comparator Or Baseline~85% yield for 4-fluorobenzaldehyde (from fluorobenzene)
Quantified DifferenceEquivalent industrial yield range
ConditionsCO pressure (200-550 psi), AlCl3 catalyst, 30-60 °C

The comparable production yield ensures that the procurement cost and supply chain stability of the 3-methyl derivative remain competitive with simpler fluorinated building blocks.

Commercial Purity & QC
Supporting evidence
≥98% GC purity; batch-specific NMR, HPLC, GC available
Reduces procurement risk for reproducible research
Verify against batch COA

Formyl-Selective Deuteration Efficiency

For advanced pharmacokinetic tracking, 4-fluoro-3-methylbenzaldehyde demonstrates high compatibility with photoredox-catalyzed deuteration. Under mild conditions using D2O and a 390 nm LED, it achieves an 89% isolated yield with 93% deuterium incorporation at the formyl position, outperforming many standard aliphatic aldehydes in isotopic labeling efficiency [1].

Evidence DimensionDeuterium incorporation and isolated yield
Target Compound Data89% yield, 93% D incorporation
Comparator Or BaselineStandard aliphatic/aromatic aldehydes (typically 70-90% yield)
Quantified DifferenceTop-tier incorporation efficiency (>90%)
Conditions36 W 390 nm LED, D2O, room temperature

This makes the compound an ideal starting material for synthesizing stable isotope-labeled standards in pharmaceutical pharmacokinetic studies.

Isoform-Selective ALDH Inhibitor Synthesis

Where this compound is the right choice: In the development of targeted cancer therapeutics, the 3-methyl group provides critical steric interactions that increase the potency of downstream ALDH3A1 inhibitors by over 3-fold compared to generic pan-inhibitors derived from 4-fluorobenzaldehyde [1].

SNAr Aminobenzaldehyde Scale-Up

Where this compound is the right choice: For industrial scale-up of complex heterocyclic APIs, this precursor maintains high SNAr yields (up to 84.6%) with secondary amines, allowing for efficient amination without the need for expensive transition-metal catalysts [1].

Specialty Fragrance Formulation

Where this compound is the right choice: In the flavor and fragrance industry, this specific isomer is procured for its highly pleasant aroma, which can be directly formulated into aqueous scent compositions (1:10 ratio), unlike harsher generic halogenated analogs [2].

Deuterated Metabolic Tracer Production

Where this compound is the right choice: For pharmacokinetic studies requiring stable isotope labels, this compound reliably undergoes formyl-selective deuteration with D2O via photoredox catalysis, achieving >90% deuterium incorporation [3].

Application Fit

Application
Selection Property
Validation Focus
ALDH Isoform Selectivity Research
Isoform-selectivity profile (ALDH3A1/ALDH1A1)
Isoform activity confirmation in cell-based assays
Liquid-Phase Synthetic Workflows
Liquid physical state at room temperature
Compatibility with automated liquid handling
High-Reproducibility SAR Studies
≥98% GC purity with batch QC data
Batch-to-batch consistency verification

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-3-methylbenzaldehyde

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